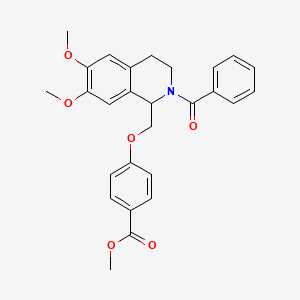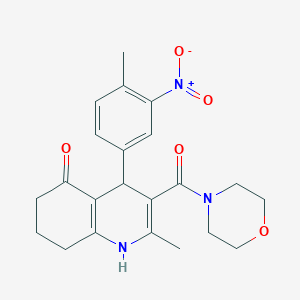![molecular formula C29H28Cl2FN3S B11206547 N'-(3-Chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-N-({1-[(2,4-dimethylphenyl)methyl]-1H-pyrrol-2-yl}methyl)thiourea CAS No. 6809-49-0](/img/structure/B11206547.png)
N'-(3-Chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-N-({1-[(2,4-dimethylphenyl)methyl]-1H-pyrrol-2-yl}methyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-CHLORO-4-FLUOROPHENYL)-1-[2-(4-CHLOROPHENYL)ETHYL]-1-({1-[(2,4-DIMETHYLPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)THIOUREA is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-1-[2-(4-CHLOROPHENYL)ETHYL]-1-({1-[(2,4-DIMETHYLPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)THIOUREA involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluoronitrobenzene with a platinum catalyst under hydrogenation conditions to produce 3-chloro-4-fluoroaniline . This intermediate is then reacted with other aromatic compounds and thiourea under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic hydrogenation are common practices to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLORO-4-FLUOROPHENYL)-1-[2-(4-CHLOROPHENYL)ETHYL]-1-({1-[(2,4-DIMETHYLPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using water radical cations to form quaternary ammonium cations.
Reduction: Reduction reactions can be performed under hydrogenation conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, platinum catalysts, and water radical cations. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated levels and pressures adjusted accordingly.
Major Products
The major products formed from these reactions include various substituted aromatic compounds and quaternary ammonium cations, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-CHLORO-4-FLUOROPHENYL)-1-[2-(4-CHLOROPHENYL)ETHYL]-1-({1-[(2,4-DIMETHYLPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)THIOUREA has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-1-[2-(4-CHLOROPHENYL)ETHYL]-1-({1-[(2,4-DIMETHYLPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-(3-CHLORO-4-FLUOROPHENYL)-1-[2-(4-CHLOROPHENYL)ETHYL]-1-({1-[(2,4-DIMETHYLPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)THIOUREA is unique due to its complex structure, which includes multiple aromatic rings and functional groups, making it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
6809-49-0 |
|---|---|
Molecular Formula |
C29H28Cl2FN3S |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[2-(4-chlorophenyl)ethyl]-1-[[1-[(2,4-dimethylphenyl)methyl]pyrrol-2-yl]methyl]thiourea |
InChI |
InChI=1S/C29H28Cl2FN3S/c1-20-5-8-23(21(2)16-20)18-34-14-3-4-26(34)19-35(15-13-22-6-9-24(30)10-7-22)29(36)33-25-11-12-28(32)27(31)17-25/h3-12,14,16-17H,13,15,18-19H2,1-2H3,(H,33,36) |
InChI Key |
YHLSQBCIENSILO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=CC=C2CN(CCC3=CC=C(C=C3)Cl)C(=S)NC4=CC(=C(C=C4)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11206464.png)
![3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11206473.png)
![5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11206475.png)

![N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11206481.png)
![N-(5-chloro-2-methylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11206483.png)
![4-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11206491.png)
![2,5-dichloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11206497.png)
![N-benzyl-2-[(5Z)-5-{[(3-chlorophenyl)carbamoyl]imino}-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11206518.png)

![3-amino-N-benzyl-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11206527.png)
![3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11206528.png)
![Ethyl 3-amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxylate](/img/structure/B11206534.png)
![N-(3,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B11206539.png)
